Tioxacin

Description

structure in second source

Structure

2D Structure

3D Structure

Properties

CAS No. |

34976-39-1 |

|---|---|

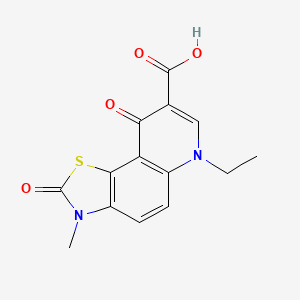

Molecular Formula |

C14H12N2O4S |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid |

InChI |

InChI=1S/C14H12N2O4S/c1-3-16-6-7(13(18)19)11(17)10-8(16)4-5-9-12(10)21-14(20)15(9)2/h4-6H,3H2,1-2H3,(H,18,19) |

InChI Key |

VUUPJGYIOAVFAN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |

Other CAS No. |

34976-39-1 |

Synonyms |

tioxacin tioxic acid |

Origin of Product |

United States |

Foundational & Exploratory

Tioxacin: An In-Depth Technical Guide on a Quinolone Antibacterial Agent

Introduction

Tioxacin is an orally active, broad-spectrum bactericidal agent belonging to the quinolone class of antibiotics. Developed by Daiichi Sankyo Co., Ltd., it exhibits activity against both Gram-positive and Gram-negative bacteria. Its chemical name is 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid. Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Chemical Structure and Properties of this compound

| Property | Value |

| CAS Number | 34976-39-1 |

| Molecular Formula | C₁₄H₁₂N₂O₄S |

| Molecular Weight | 304.32 g/mol |

| IUPAC Name | 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid |

Discovery and Development

While the specific discovery timeline for this compound is not detailed in accessible literature, the development of quinolone antibiotics generally involves a systematic process of synthesis and screening. This process typically begins with a lead compound, often identified through high-throughput screening of chemical libraries for antibacterial activity. Medicinal chemistry efforts then focus on modifying the lead structure to improve potency, broaden the spectrum of activity, and enhance pharmacokinetic properties. For quinolones, this often involves modifications to the core bicyclic ring system and the substituents at various positions.

A key early publication mentioning this compound is from 1979 by Uekama K, et al., in Yakugaku Zasshi, which discusses the formation of soluble complexes of the compound. This suggests its initial development occurred in the late 1970s.

Synthesis Process

A definitive, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the quinolone core is a well-established process in medicinal chemistry. A general synthetic approach for a related quinolone, Ofloxacin (also from Daiichi Sankyo), is presented here as a representative example of the chemical strategies likely employed. The synthesis of this compound would involve the construction of the fused thiazolo-quinoline heterocyclic system.

Hypothetical Synthetic Workflow for a Quinolone Core

Caption: Generalized workflow for quinolone synthesis.

Mechanism of Action: Inhibition of DNA Gyrase

This compound's antibacterial activity stems from its inhibition of bacterial DNA gyrase (a type II topoisomerase).[1] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, quinolones stabilize a transient double-strand break in the DNA, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.

Signaling Pathway of Quinolone-Mediated DNA Gyrase Inhibition

Caption: Mechanism of this compound-induced bacterial cell death.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are standard, representative protocols used in the evaluation of quinolone antibiotics.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an assay buffer (containing Tris-HCl, MgCl₂, KCl, DTT, and bovine serum albumin).

-

Compound Addition: Add varying concentrations of this compound (or a control inhibitor like ciprofloxacin) to the reaction mixtures.

-

Incubation: Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC₅₀.

Experimental Workflow for DNA Gyrase Inhibition Assay

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Bacterial Culture: Grow the bacterial strains to be tested in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Quantitative Data

Specific quantitative data for this compound is not available in the reviewed literature. The following table provides representative data for Ofloxacin, a related fluoroquinolone, to illustrate the expected format and range of activity.

Table 1: Representative Antibacterial Activity of Ofloxacin

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.1 - 1.0 |

| Escherichia coli | 0.05 - 0.5 |

| Pseudomonas aeruginosa | 0.5 - 4.0 |

| Haemophilus influenzae | ≤0.1 |

| Streptococcus pneumoniae | 1.0 - 4.0 |

Note: This data is for Ofloxacin and is intended for illustrative purposes only.

Table 2: Representative DNA Gyrase Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) |

| Ciprofloxacin | E. coli DNA Gyrase | <1.0 |

| Novobiocin | E. coli DNA Gyrase | 0.1 - 0.5 |

Note: This data is for representative DNA gyrase inhibitors and is intended for illustrative purposes only.

Conclusion

This compound is a quinolone antibiotic with a mechanism of action centered on the inhibition of bacterial DNA gyrase. While specific details of its discovery and a complete synthesis pathway are not widely documented in accessible scientific literature, its classification as a quinolone provides a strong basis for understanding its biological function and the likely methods used in its development and evaluation. Further research into historical archives and non-digitized literature from the time of its development may be necessary to uncover more specific technical details.

References

Tioxacin's Mechanism of Action as a DNA Gyrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxacin is a synthetic bactericidal agent belonging to the quinolone class of antibiotics. Its chemical formula is C14H12N2O4S, and its IUPAC name is 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid (CAS# 34976-39-1). This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, including strains resistant to nalidixic acid and Pseudomonas aeruginosa. Like other quinolones, the primary intracellular target of this compound is bacterial DNA gyrase, an essential enzyme involved in DNA replication, repair, and recombination. This technical guide provides an in-depth overview of the mechanism of action of this compound as a DNA gyrase inhibitor, including its effects on related enzymes, and presents standardized experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of this compound, like other quinolone antibiotics, stems from its inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing the topological state of DNA within the bacterial cell.[2]

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA2GyrB2), is unique in its ability to introduce negative supercoils into DNA, a process driven by ATP hydrolysis.[3][4] This activity is crucial for relieving the positive supercoils that accumulate ahead of the replication fork during DNA replication.[5] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit houses the ATPase function.[3]

Topoisomerase IV, also a heterotetramer with subunits ParC and ParE (ParC2ParE2), is homologous to DNA gyrase.[1][2] Its primary role is the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[2] It also plays a role in relaxing positive supercoils.[2]

This compound and other quinolones exert their bactericidal effect by binding to the complex formed between DNA and these enzymes.[1][6] This binding stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved.[7] By preventing the subsequent re-ligation of the broken DNA strands, the drug-enzyme-DNA complex becomes a cytotoxic lesion that blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[7][8]

References

- 1. Soluble Complex Formation of 6-Ethyl-2, 3, 6, 9-tetrahydro-3-methyl-2, 9-dioxothiazolo-[5, 4-f] quinoline-8-carboxylic Acid (this compound) with Aliphatic Amines [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Comparative in vitro antibacterial activity of ofloxacin and ciprofloxacin against some selected gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 7. The sensitivity of gram-negative and gram-positive bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Tioxacin: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxacin is a synthetic bactericidal agent belonging to the quinolone class of antibiotics.[1][2] Like other quinolones, its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, making it a compound of interest for antimicrobial research.[3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its mechanism of action, and standardized experimental protocols for its characterization in a research setting. The information herein is intended to support researchers in drug development, microbiology, and medicinal chemistry in their evaluation and application of this compound.

Chemical and Physical Properties

This compound is characterized by a core structure known as 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid.[2] While it is a known compound, extensive experimental data on its physical properties is not widely published. The following tables summarize its key identifiers and note where empirical data is needed.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid[2] |

| CAS Number | 34976-39-1[2] |

| Molecular Formula | C₁₄H₁₂N₂O₄S[2] |

| Molecular Weight | 304.32 g/mol [2] |

| Canonical SMILES | CCN1C=C(C(=O)C2=C(C=C3C1=C2N(C(=O)S3)C)C(=O)O) |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical State | Solid (Expected) |

| Melting Point | Data not available |

| Aqueous Solubility | Data not available |

| pKa | Data not available |

| UV-Vis λmax | Data not available |

Note: Due to the limited availability of published experimental values, the following sections provide standardized protocols for determining these essential physicochemical properties.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound functions as a bactericidal agent by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][6] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[6]

-

Target Binding : this compound enters the bacterial cell and stabilizes the transient enzyme-DNA complexes, where the enzymes have created a double-stranded break in the DNA.[3]

-

Inhibition of DNA Ligation : The drug prevents the enzymes from re-ligating the broken DNA strands.[3]

-

Chromosome Fragmentation : This inhibition converts the gyrase and topoisomerase IV into toxic enzymes that lead to the fragmentation of the bacterial chromosome.[3]

-

Cell Death : The accumulation of double-stranded DNA breaks triggers cellular repair responses like the SOS response and ultimately leads to bacterial cell death.[3]

Generally, DNA gyrase is the primary target of quinolones in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive species.[6]

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized, standard methodologies for determining the core physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the thermodynamic solubility of a compound.[7][8] It involves equilibrating an excess amount of the solid compound with a solvent over a specified time.

Methodology:

-

Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial).

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle. It is crucial to maintain the constant temperature throughout this process.[8]

-

Carefully separate the saturated aqueous phase from the excess solid this compound. This is typically achieved by centrifugation followed by filtration through a non-binding, sub-micron filter (e.g., 0.22 µm PVDF).

-

Quantify the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

-

The resulting concentration represents the equilibrium solubility of this compound under the specified conditions.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant(s) (pKa) of a compound by measuring pH changes upon the addition of a titrant.[9]

Methodology:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent, often a co-solvent system like water/methanol if aqueous solubility is low. Maintain a constant ionic strength using an inert salt like KCl.[9]

-

Place the solution in a jacketed beaker to maintain a constant temperature and purge with an inert gas (e.g., nitrogen) to remove dissolved CO₂.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the inflection point(s) of the resulting titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized (the half-equivalence point).[10]

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity.[11]

Methodology:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into a thin-walled capillary tube, typically to a height of 2-3 mm.[12]

-

Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[11][12]

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to a slow, controlled ramp (1-2°C per minute) to ensure thermal equilibrium between the sample and the thermometer.[11]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1 – T2.

Determination of UV-Visible Absorption Spectrum

UV-Visible spectrophotometry is used to determine the wavelength(s) at which a compound absorbs light, which is essential for developing quantitative analytical methods.

Methodology:

-

Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or an appropriate buffer).

-

Prepare a series of dilutions from the stock solution to create standards for a calibration curve.

-

Calibrate the spectrophotometer by running a blank, which consists of the pure solvent used to dissolve the this compound.

-

Measure the absorbance of a dilute this compound solution across a wide wavelength range (e.g., 200-800 nm) to generate a full absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).[13] The λmax is the most sensitive wavelength for quantitative analysis.

-

Measure the absorbance of the standard dilutions at the determined λmax and construct a Beer-Lambert Law calibration curve (Absorbance vs. Concentration). This curve can then be used for quantifying this compound in future experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. UV-Vis Spectrum of Tylosin | SIELC Technologies [sielc.com]

Tioxacin Derivatives and their Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Disclaimer: Due to the limited availability of public research on a comprehensive series of tioxacin derivatives and their specific structure-activity relationships (SAR), this guide will focus on the foundational parent compound, this compound, and extrapolate SAR principles from the broader class of quinolone antibiotics. Furthermore, to illustrate the principles of SAR analysis on a structurally related scaffold, data from thiazolo[5,4-f]quinazoline derivatives as kinase inhibitors will be presented, while clearly noting that this is an analogy for SAR study and not a direct representation of antibacterial activity.

Introduction to this compound and Quinolone Antibiotics

This compound is a synthetic antibacterial agent belonging to the quinolone class. The core chemical structure of this compound is 6-ethyl-2,3,6,9-tetrahydro-3-methyl-2,9-dioxothiazolo[5,4-f]quinoline-8-carboxylic acid. Like other quinolones, its mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

The development of potent quinolone antibiotics has been a major focus of medicinal chemistry for decades. The extensive research in this field has led to a deep understanding of the structure-activity relationships that govern their antibacterial potency, spectrum of activity, and pharmacokinetic properties.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound and its derivatives exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV. The general mechanism is a multi-step process that ultimately leads to the fragmentation of the bacterial chromosome.

Caption: Mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR) of Quinolones

The antibacterial activity of quinolones is highly dependent on the substituents at various positions of the core scaffold. While specific data for a series of this compound derivatives is scarce, the well-established SAR for the broader quinolone class provides valuable insights.

Key Structural Features Influencing Activity:

-

N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. The cyclopropyl group, as seen in ciprofloxacin, generally confers broad-spectrum and potent activity.

-

C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is essential for binding to the DNA gyrase-DNA complex. Esterification or amidation of this group typically leads to a significant loss of activity.

-

C-6 Position: Substitution at the C-6 position with a fluorine atom, as seen in the fluoroquinolones, dramatically increases antibacterial potency and cell penetration.

-

C-7 Position: The substituent at the C-7 position plays a critical role in determining the spectrum of activity and potency. A piperazine ring or a substituted pyrrolidine at this position generally enhances activity against Gram-negative bacteria. Modifications to the piperazine ring can modulate activity against Gram-positive bacteria and atypical pathogens.

-

C-8 Position: Substitution at the C-8 position can influence the pharmacokinetic properties and reduce the potential for phototoxicity. A methoxy group or a halogen at this position can be beneficial.

-

The Thiazole Fusion in this compound: The thiazolo[5,4-f]quinoline core of this compound is a less common variation of the quinolone scaffold. The electronic properties and steric bulk of this fused ring system likely influence the overall conformation of the molecule and its interaction with the target enzymes.

Illustrative SAR: Thiazolo[5,4-f]quinazoline Derivatives as Kinase Inhibitors

While not antibacterial agents, the following data on thiazolo[5,4-f]quinazoline derivatives as DYRK1A kinase inhibitors provide a valuable example of how systematic structural modifications can be correlated with biological activity. This serves as a model for the type of SAR studies that would be necessary for this compound derivatives.

| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) against DYRK1A |

| 1a | -H | -Phenyl | > 10 |

| 1b | -H | 4-Fluorophenyl | > 10 |

| 2a | -CH3 | -Phenyl | 1.2 |

| 2b | -CH3 | 4-Fluorophenyl | 0.8 |

| 3a | -CH2CH3 | -Phenyl | 0.5 |

| 3b | -CH2CH3 | 4-Fluorophenyl | 0.3 |

This data is illustrative and based on published research on kinase inhibitors with a similar core structure. It is not representative of the antibacterial activity of this compound derivatives.

Experimental Protocols

General Synthesis of the Quinolone Core

The synthesis of the quinolone core typically involves a Gould-Jacobs reaction or a Conrad-Limpach-Knorr synthesis, followed by N-alkylation and nucleophilic aromatic substitution to introduce substituents at the C-7 position.

Caption: General workflow for quinolone synthesis.

Detailed Protocol for Gould-Jacobs Reaction:

-

A substituted aniline is reacted with diethyl ethoxymethylenemalonate at elevated temperatures (100-130 °C) to form an anilinomethylenemalonate intermediate.

-

This intermediate is then cyclized at a higher temperature (typically in a high-boiling solvent like diphenyl ether) to yield the 4-hydroxy-3-carboethoxyquinoline.

-

The resulting ester is saponified with aqueous sodium hydroxide to afford the corresponding carboxylic acid.

-

N-alkylation is achieved by reacting the quinolone with an appropriate alkyl halide in the presence of a base.

-

Finally, the 7-position is activated (e.g., by halogenation) and reacted with a nucleophile, such as piperazine, to yield the final product.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Caption: Workflow for DNA gyrase inhibition assay.

Detailed Protocol:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl2, and relaxed plasmid DNA (e.g., pBR322).

-

Add the test compound (this compound derivative) at various concentrations.

-

Initiate the reaction by adding a purified DNA gyrase enzyme.

-

Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Detailed Protocol (Broth Microdilution Method):

-

Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive controls (bacteria with no drug) and negative controls (broth only).

-

Incubate the plates at 35-37 °C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the drug that shows no turbidity (visible growth).

Conclusion and Future Directions

This compound represents a unique scaffold within the broader class of quinolone antibiotics. While direct and extensive SAR studies on its derivatives are not widely published, the established principles of quinolone SAR provide a strong foundation for the rational design of novel this compound-based antibacterial agents. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate the specific SAR for this promising subclass of quinolones. Such studies will be instrumental in optimizing their antibacterial potency, expanding their spectrum of activity, and improving their pharmacokinetic and safety profiles for potential clinical development.

Pharmacokinetics and pharmacodynamics of Tioxacin in preclinical models

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Tioxacin

Abstract

This compound is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, c-Met, which is often dysregulated in various human cancers. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in various in vitro and in vivo models. The data presented herein support the continued development of this compound as a potential therapeutic agent for oncology indications.

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound was evaluated in CD-1 mice and Sprague-Dawley rats to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Models: Male CD-1 mice (n=3 per time point), aged 6-8 weeks.

-

Dosing: A single dose of this compound was administered via oral gavage (10 mg/kg) or intravenous injection (2 mg/kg). The oral formulation was a suspension in 0.5% methylcellulose. The intravenous formulation was a solution in 10% DMSO, 40% PEG300, and 50% saline.

-

Sample Collection: Blood samples were collected via retro-orbital bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Plasma was isolated by centrifugation.

-

Bioanalysis: this compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound in mice and rats following a single dose administration.

| Parameter | Oral (10 mg/kg) - Mouse | IV (2 mg/kg) - Mouse | Oral (10 mg/kg) - Rat | IV (2 mg/kg) - Rat |

| Cmax (ng/mL) | 1250 ± 180 | 2500 ± 310 | 980 ± 150 | 1950 ± 250 |

| Tmax (hr) | 1.0 | 0.25 | 2.0 | 0.25 |

| AUC0-t (ng·hr/mL) | 7500 ± 950 | 3200 ± 400 | 8800 ± 1100 | 4100 ± 520 |

| AUC0-inf (ng·hr/mL) | 7800 ± 1000 | 3250 ± 410 | 9100 ± 1150 | 4180 ± 530 |

| t1/2 (hr) | 4.5 ± 0.8 | 3.8 ± 0.6 | 6.2 ± 1.1 | 5.5 ± 0.9 |

| Cl (L/hr/kg) | - | 0.62 ± 0.08 | - | 0.48 ± 0.06 |

| Vd (L/kg) | - | 3.3 ± 0.5 | - | 3.8 ± 0.7 |

| Oral Bioavailability (F%) | 48% | - | 43.5% | - |

Visualization of the Pharmacokinetic Study Workflow

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound were assessed by its ability to inhibit the c-Met signaling pathway and its subsequent anti-tumor efficacy in a xenograft model.

Experimental Protocol: In Vivo Xenograft Efficacy Study

-

Cell Line: Human gastric carcinoma cell line (MKN-45) with c-Met amplification.

-

Animal Model: Female athymic nude mice, aged 6-8 weeks.

-

Tumor Implantation: 5 x 10^6 MKN-45 cells were implanted subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and this compound treatment groups (n=8 per group). This compound was administered orally once daily at doses of 10, 30, and 50 mg/kg.

-

Efficacy Endpoints: Tumor volumes were measured twice weekly. The primary efficacy endpoint was tumor growth inhibition (TGI).

-

PD Biomarkers: At the end of the study, tumors were excised to measure the inhibition of c-Met phosphorylation via western blot.

In Vivo Efficacy and Target Engagement

This compound demonstrated dose-dependent anti-tumor activity in the MKN-45 xenograft model.

| Dose (mg/kg/day) | Tumor Growth Inhibition (TGI%) | p-c-Met Inhibition (%) |

| 10 | 45% | 35% |

| 30 | 78% | 72% |

| 50 | 95% | 91% |

Visualization of the this compound Signaling Pathway

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A clear relationship was established between this compound plasma concentration and the extent of tumor growth inhibition. The PK/PD analysis indicates that sustained plasma concentrations above the in vitro IC90 for p-c-Met inhibition are required for optimal anti-tumor efficacy.

Visualization of the PK/PD Logical Relationship

Tioxacin's Activity Against Gram-Positive and Gram-Negative Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxacin is a first-generation quinolone antibacterial agent.[1] Like other compounds in this class, its primary application has been as a urinary antiseptic, a use dictated by its pharmacokinetic properties which include rapid elimination and reduced tissue absorption.[1] First-generation quinolones are characterized by a narrow spectrum of activity, primarily targeting Gram-negative bacteria, particularly Enterobacteriaceae.[1] This technical guide provides an overview of the known antibacterial activity of this compound, details the general experimental protocols for assessing such activity, and describes the established mechanism of action for quinolone antibiotics.

It is important to note that publicly available, detailed quantitative data on the in vitro activity of this compound against a broad range of bacterial species is scarce in contemporary scientific literature. Much of the foundational research on this compound dates back several decades, and comprehensive datasets comparable to those for later-generation fluoroquinolones are not readily accessible.

Quantitative Data on Antibacterial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of Gram-positive and Gram-negative bacteria are not extensively reported in recent, readily available scientific literature. Historical data suggests a narrow spectrum of activity.

Table 1: General Antibacterial Spectrum of First-Generation Quinolones (including this compound)

| Bacterial Group | General Activity | Representative Genera |

| Gram-Negative Bacteria | ||

| Enterobacteriaceae | Generally Susceptible | Escherichia, Klebsiella, Enterobacter, Proteus |

| Pseudomonas aeruginosa | Generally Resistant | Pseudomonas |

| Gram-Positive Bacteria | ||

| Staphylococcus species | Generally Resistant | Staphylococcus aureus, Staphylococcus epidermidis |

| Streptococcus species | Generally Resistant | Streptococcus pneumoniae, Streptococcus pyogenes |

| Enterococcus species | Generally Resistant | Enterococcus faecalis, Enterococcus faecium |

Note: This table represents the general activity profile of first-generation quinolones and is not based on specific, comprehensive MIC data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a specified incubation period.

Procedure:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: Serial twofold dilutions of the this compound solution are prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the drug.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Escherichia coli ATCC 25922) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of DNA gyrase, a key enzyme in bacterial DNA replication.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled DNA migrates faster than the relaxed form during agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this supercoiling.

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial DNA gyrase, relaxed plasmid DNA (substrate), ATP, and a suitable buffer.

-

Addition of Inhibitor: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution containing a DNA loading dye and a protein denaturant.

-

Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.

Mechanism of Action and Signaling Pathways

This compound, as a quinolone antibiotic, is known to target bacterial DNA gyrase (a type II topoisomerase).

Inhibition of DNA Gyrase and Disruption of DNA Replication

The established mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and, in some cases, topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.

-

Binding to the DNA-Gyrase Complex: Quinolones bind to the complex formed between DNA gyrase and bacterial DNA.

-

Stabilization of the Cleavage Complex: This binding stabilizes a transient intermediate in which the DNA is cleaved by the enzyme.

-

Inhibition of DNA Replication: The stabilized complex blocks the progression of the DNA replication fork, leading to a cessation of DNA synthesis.

-

Induction of Cell Death: The accumulation of these stalled replication forks and the subsequent release of double-strand DNA breaks trigger a cascade of events that ultimately leads to bacterial cell death.

Caption: Mechanism of this compound action on bacterial DNA replication.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a first-generation quinolone with a historical role as a urinary antiseptic, exhibiting a narrow spectrum of activity primarily against Gram-negative enterobacteria. While the general mechanism of action through the inhibition of DNA gyrase is well understood for this class of antibiotics, specific and comprehensive quantitative data on the antibacterial activity of this compound are not widely available in the current scientific literature. The experimental protocols described herein represent the standard methods that would be employed to characterize the antibacterial profile of such a compound. Further research would be required to generate a detailed and contemporary understanding of this compound's in vitro efficacy against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

References

Initial In-Vitro Evaluation of Tioxacin's Bactericidal Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in-vitro evaluation of Tioxacin, a promising bactericidal agent. As a member of the quinolone class of antibiotics, this compound exerts its antimicrobial activity through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] This document outlines the core methodologies for assessing this compound's efficacy, including the determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetics. Due to the limited availability of specific in-vitro data for this compound in publicly accessible literature, data for Ofloxacin, a structurally and mechanistically similar fluoroquinolone, is presented as a representative example to illustrate the expected bactericidal profile. Detailed experimental protocols and data visualization through signaling pathways and experimental workflows are provided to guide researchers in the preliminary assessment of this novel antimicrobial compound.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

This compound, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By binding to the DNA-gyrase complex, this compound stabilizes the cleavage complex, leading to double-stranded DNA breaks and ultimately, cell death. This targeted mechanism of action contributes to its potent bactericidal effects against a broad spectrum of bacteria.

Signaling Pathway of this compound Action

Caption: this compound's mechanism of action targeting bacterial DNA gyrase.

In-Vitro Bactericidal Activity: Data Presentation

The following tables summarize the in-vitro activity of Ofloxacin, a representative fluoroquinolone, against a range of Gram-positive and Gram-negative bacteria. This data serves as an illustrative example of the expected efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Ofloxacin against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible | 0.12 - 2.0 |

| Staphylococcus aureus | Methicillin-Resistant | 0.25 - 4.0 |

| Streptococcus pneumoniae | - | 1.0 - 4.0 |

| Enterococcus faecalis | - | 1.0 - 8.0 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Minimum Inhibitory Concentration (MIC) of Ofloxacin against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | - | ≤0.06 - 2.0 |

| Pseudomonas aeruginosa | - | 0.5 - 8.0 |

| Haemophilus influenzae | - | ≤0.06 - 0.5 |

| Klebsiella pneumoniae | - | ≤0.06 - 2.0 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to evaluate the bactericidal effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standard procedure for determining MIC values.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of desired concentrations.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Time-Kill Assay

Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterial population over time.[5]

Caption: Workflow for the bacterial time-kill assay.

-

Preparation of Bacterial Culture: Grow the test bacterium in a suitable broth to the early to mid-logarithmic phase.

-

Exposure to this compound: Add this compound to the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without the antibiotic.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours, and then count the number of colony-forming units (CFU).

-

Data Analysis: Plot the logarithm of CFU/mL against time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[5]

DNA Gyrase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the supercoiling activity of purified DNA gyrase.

Caption: Workflow for the DNA gyrase inhibition assay.

-

Reaction Setup: In a microcentrifuge tube, combine a reaction buffer containing ATP, relaxed circular plasmid DNA, and purified bacterial DNA gyrase.

-

Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no this compound) and a negative control (no DNA gyrase).

-

Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1 hour) to allow for the supercoiling reaction to occur.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to digest the enzyme.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Visualization: Stain the gel with a DNA-intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.

Conclusion

This technical guide provides a foundational framework for the initial in-vitro evaluation of this compound's bactericidal effects. The provided methodologies for determining MIC, time-kill kinetics, and DNA gyrase inhibition are essential for characterizing the antimicrobial profile of this novel compound. While specific data for this compound remains to be fully elucidated in the public domain, the representative data for Ofloxacin suggests a potent and broad-spectrum bactericidal activity. The detailed protocols and visual workflows presented herein are intended to facilitate further research and development of this compound as a potential therapeutic agent in the fight against bacterial infections.

References

- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. mdpi.com [mdpi.com]

- 3. Bactericidal mechanisms of ofloxacin. | Semantic Scholar [semanticscholar.org]

- 4. Antibacterial activity of ofloxacin and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

Tioxacin's Mode of Action: A Comparative Analysis with Other Quinolone Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections, valued for their broad-spectrum activity and bactericidal effects. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. Tioxacin, a member of the quinolone family, is recognized as a bacterial DNA gyrase inhibitor.[1] This guide provides a detailed technical overview of the mode of action of quinolones, with a comparative focus on this compound and other well-characterized members of its class, such as ciprofloxacin and ofloxacin. While the fundamental mechanism of this compound is understood to align with that of other quinolones, a comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data (e.g., IC50 and MIC values) for this compound. Consequently, this guide will establish a detailed framework for understanding the action of quinolones based on available data for representative compounds, which can be applied to the conceptual understanding of this compound.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for managing the topological state of DNA within the bacterial cell.

-

DNA Gyrase (Topoisomerase II): This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the DNA, a process crucial for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme plays a primary role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

The general mechanism of inhibition by quinolones involves the formation of a stable ternary complex with the topoisomerase and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is prevented from religating the strands, leading to an accumulation of double-strand breaks. These breaks trigger the SOS response and ultimately lead to bacterial cell death.

Visualizing the Quinolone Mechanism of Action

Caption: General mechanism of quinolone action on DNA gyrase during replication.

Comparative Efficacy: this compound in Context

Quantitative Data for Representative Quinolones

The following table summarizes the IC50 values for several quinolones against DNA gyrase and topoisomerase IV from Enterococcus faecalis, illustrating the range of potencies within the quinolone class.

| Antibiotic | DNA Gyrase IC50 (µg/mL)[2] | Topoisomerase IV IC50 (µg/mL)[2] |

| Levofloxacin | 28.1 | 8.49 |

| Ciprofloxacin | 27.8 | 9.30 |

| Sparfloxacin | 25.7 | 19.1 |

| Tosufloxacin | 11.6 | 3.89 |

| Gatifloxacin | 5.60 | 4.24 |

Note: This data is for Enterococcus faecalis and may vary for other bacterial species.

The MIC is a crucial measure of an antibiotic's in vitro activity against a specific bacterium. It represents the lowest concentration of the drug that prevents visible growth. A lower MIC value indicates greater potency.

| Antibiotic | Organism | MIC Range (µg/mL) |

| Ofloxacin | Staphylococcus aureus | ≤2.0[3] |

| Ofloxacin | Pseudomonas aeruginosa | ≤2.0 (79% susceptible)[3] |

| Ofloxacin | Enterobacteriaceae | MIC50: 0.125, MIC90: 1[4] |

| Ciprofloxacin | Staphylococcus aureus | Generally active |

| Ciprofloxacin | Pseudomonas aeruginosa | Generally more active than ofloxacin[5] |

| Ciprofloxacin | Enterobacteriaceae | Generally active |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of quinolone antibiotics. These protocols are generally applicable for the study of this compound and other quinolones.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl2, and other necessary components)

-

Test compound (e.g., this compound, ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Protocol:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding a standardized amount of DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC50 value.

Visualizing the DNA Gyrase Inhibition Assay Workflow

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic required to inhibit the growth of a specific bacterial strain. The broth microdilution method is a standard approach.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Prepare a standardized inoculum of the bacterial strain in MHB.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a plate reader.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing the MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This compound, as a quinolone antibiotic, is understood to function through the well-established mechanism of inhibiting bacterial DNA gyrase. While this guide provides a comprehensive overview of the mode of action of quinolones, supported by data from representative compounds and detailed experimental protocols, a significant gap in the scientific literature exists regarding specific quantitative data for this compound. To fully elucidate the comparative efficacy and potential unique properties of this compound, further research is required to determine its IC50 values against purified DNA gyrase and topoisomerase IV from various bacterial species, as well as its MIC values against a broad panel of clinically relevant bacteria. Such studies would enable a more direct and quantitative comparison with other quinolones and provide valuable insights for its potential therapeutic applications. The experimental protocols and conceptual framework provided herein offer a solid foundation for conducting such future investigations.

References

- 1. Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4- yl)methylene)-2-thioxothiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ofloxacin: in vitro activity against recently isolated gram-negative bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative in vitro antibacterial activity of ofloxacin and ciprofloxacin against some selected gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Antibacterial Activity of Tioxacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antibacterial efficacy of Tioxacin, a fluoroquinolone antibiotic. The described assays are fundamental for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a variety of bacterial strains.

Introduction

This compound is a synthetic fluoroquinolone antibacterial agent. Like other members of the fluoroquinolone class, its mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.

These protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of the results.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Ofloxacin against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.12 | 0.5 | 0.06 - 2 |

| Pseudomonas aeruginosa | 27853 | 1 | 4 | 0.25 - 16 |

| Staphylococcus aureus | 29213 | 0.25 | 1 | 0.12 - 4 |

| Streptococcus pneumoniae | 49619 | 1 | 2 | 0.5 - 4 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Example Minimum Bactericidal Concentration (MBC) Values for Ofloxacin.

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Escherichia coli | 25922 | 0.25 | 0.5 | 2 |

| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 |

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight culture. The following are standard methods for its determination.

This is a widely used method for determining MICs and is amenable to high-throughput screening.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Controls:

-

Growth Control: A well containing MHB and the bacterial inoculum but no this compound.

-

Sterility Control: A well containing MHB only.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as compared to the growth control.

This method is useful for testing multiple isolates simultaneously.

Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA) or other suitable agar

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Inoculator (e.g., a multipoint replicator)

Protocol:

-

Preparation of Agar Plates: Prepare a series of agar plates each containing a specific concentration of this compound. Add the appropriate volume of this compound stock solution to molten MHA, mix well, and pour into petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.

-

Inoculation: Spot-inoculate the prepared bacterial suspensions onto the surface of the this compound-containing and control (drug-free) agar plates using a replicator.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following an MIC test to ascertain the concentration of the antimicrobial agent that is bactericidal.

Protocol:

-

Perform MIC Test: First, determine the MIC of this compound using the broth microdilution method as described above.

-

Subculturing: From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot and spread it onto a drug-free agar plate (e.g., MHA).

-

Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum grows on the subculture plate).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC and MBC of this compound.

Caption: Workflow for MIC and MBC Determination.

Mechanism of Action

The diagram below illustrates the mechanism of action of this compound as a DNA gyrase inhibitor.

Caption: this compound's Mechanism of Action.

References

Application Notes and Protocols for Tioxacin Studies in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxacin is a bactericidal agent belonging to the quinolone class of antibiotics.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4][5][6] This mode of action results in bacterial cell death. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] These application notes provide detailed protocols for the comprehensive microbiological evaluation of this compound, from determining its basic antibacterial potency to investigating its effects on bacterial biofilms and the development of resistance.

Data Presentation: this compound Activity Spectrum

The following tables summarize representative Minimum Inhibitory Concentration (MIC) data for a typical fluoroquinolone antibiotic, which can be used as a benchmark for initial this compound studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative Fluoroquinolone against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5[7] |

| Staphylococcus aureus (Methicillin-Resistant) | Clinical Isolate | >6[8] |

| Streptococcus pneumoniae | Clinical Isolate | ≤0.25[9] |

| Enterococcus faecalis | ATCC 29212 | 1.0 - 4.0[7] |

Table 2: Minimum Inhibitory Concentrations (MICs) of a Representative Fluoroquinolone against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.03 - 0.06[7] |

| Pseudomonas aeruginosa | ATCC 27853 | 1.0 - 4.0[7] |

| Klebsiella pneumoniae | Clinical Isolate | ≤1[10] |

| Enterobacter cloacae | Clinical Isolate | ≤1[10] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with 100 µL of the standardized bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound at various concentrations (e.g., 1x, 4x, 8x MIC)

-

Log-phase bacterial culture

-

CAMHB

-

Sterile saline

-

Agar plates

Procedure:

-

Inoculate flasks containing CAMHB with a log-phase bacterial culture to a starting density of ~10^6 CFU/mL.

-

Add this compound at the desired concentrations to the flasks. Include a no-antibiotic control.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and count the colonies to determine CFU/mL.

-

Plot log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[11]

Table 3: Representative Time-Kill Data for a Fluoroquinolone against S. aureus

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | 6.2 | 6.2 | 6.2 |

| 2 | 6.8 | 5.5 | 4.8 |

| 4 | 7.5 | 4.9 | 3.5 |

| 8 | 8.9 | 4.2 | <2.0 |

| 24 | 9.1 | 3.8 | <2.0 |

Anti-Biofilm Assay using Crystal Violet

This protocol quantifies the effect of this compound on bacterial biofilm formation.

Materials:

-

This compound at sub-MIC concentrations

-

96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) with 1% glucose

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Plate reader

Procedure:

-

Add 100 µL of bacterial suspension (~10^7 CFU/mL) to each well of a microtiter plate.

-

Add 100 µL of TSB containing various sub-MIC concentrations of this compound.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Air-dry the plate and stain the biofilms by adding 125 µL of 0.1% crystal violet to each well for 15 minutes.

-

Wash the wells with water to remove excess stain and air-dry.

-

Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

-

Measure the absorbance at 590 nm using a plate reader.

Spontaneous Mutation Frequency Assay

This assay determines the frequency at which spontaneous mutations conferring resistance to this compound arise.

Materials:

-

This compound-containing agar plates (at 4x and 8x MIC)

-

Non-selective agar plates

-

Log-phase bacterial culture

Procedure:

-

Grow a bacterial culture to late log phase.

-

Plate a large number of cells (e.g., 10^9 to 10^10 CFU) onto agar plates containing this compound at concentrations of 4x and 8x the MIC.

-

Plate serial dilutions of the culture onto non-selective agar to determine the total viable cell count.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of resistant colonies on the this compound-containing plates and the total number of viable cells on the non-selective plates.

-

Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory activity of this compound against its target enzymes.

Materials:

-

Purified bacterial DNA gyrase and topoisomerase IV

-

Relaxed plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)

-

ATP and appropriate reaction buffers

-

Agarose gel electrophoresis system

Procedure (General):

-

Set up reaction mixtures containing the enzyme, DNA substrate, ATP, and varying concentrations of this compound.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions and analyze the DNA products by agarose gel electrophoresis.

-

In the gyrase assay, inhibition is observed as a decrease in the conversion of relaxed plasmid to its supercoiled form.

-

In the topoisomerase IV assay, inhibition is seen as a failure to decatenate kDNA into minicircles.

-

The IC50 (the concentration of this compound that causes 50% inhibition of enzyme activity) can be determined.

Visualizations

Caption: Experimental workflow for this compound evaluation.

Caption: this compound mechanism and resistance pathways.

References

- 1. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

- 3. The SOS response promotes qnrB quinolone-resistance determinant expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

- 5. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ofloxacin in Bacterial Culture and Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin is a synthetic fluoroquinolone antibiotic that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action is mediated through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[1][4][5] These application notes provide detailed protocols for the use of ofloxacin in bacterial culture for susceptibility testing, quantitative data on its efficacy, and a visual representation of its mechanism of action.

Quantitative Data: Ofloxacin Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension.[6] The following tables summarize the MIC values and disk diffusion zone diameter breakpoints for ofloxacin against common bacterial species.

Table 1: Ofloxacin Minimum Inhibitory Concentration (MIC) Breakpoints

| Interpretation | MIC (µg/mL) |

| Susceptible (S) | ≤ 2.0 |

| Intermediate (I) | 4.0 |

| Resistant (R) | ≥ 8.0 |

Note: Breakpoints can vary based on the bacterial species and the standards used (e.g., CLSI, EUCAST). The values presented are generalized for illustrative purposes.

Table 2: Ofloxacin Disk Diffusion Zone Diameter Breakpoints (5 µg disk)

| Interpretation | Zone Diameter (mm) |

| Susceptible (S) | ≥ 16 |

| Intermediate (I) | 13 - 15 |

| Resistant (R) | ≤ 12 |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the steps to determine the MIC of ofloxacin using the broth microdilution method.

a. Materials:

-

Ofloxacin stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension (standardized to 0.5 McFarland)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

b. Protocol:

-

Prepare Ofloxacin Dilutions: Perform serial twofold dilutions of the ofloxacin stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 128 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a growth control well (no ofloxacin) and a sterility control well (no bacteria).

-